GK Activation Potency: Cross-Study Comparison with Hetero-Substituted Sulfonamido-Benzamide Lead Compounds
The target compound exhibits an EC50 of 930 nM in a recombinant human liver glucokinase activation assay [1]. Within the same chemical series reported by Khatik et al. (2020), the most potent leads (compounds 12 and 15) achieved EC50 values of 495 nM and 522 nM, respectively [2]. This places 4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide as a moderately potent but structurally distinct GK activator, with a 4-chlorobenzyl substituent that may offer a differentiated selectivity fingerprint compared to the higher-potency leads [2].
| Evidence Dimension | In vitro glucokinase activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 930 nM |
| Comparator Or Baseline | Compound 12 (most potent in series): EC50 = 495 nM; Compound 15: EC50 = 522 nM (from Khatik et al., 2020) |
| Quantified Difference | Target compound is 1.8–1.9 fold less potent than the series leads; approximately 470–435 nM higher EC50. |
| Conditions | Recombinant human liver glucokinase; G6PDH-coupled assay measuring NADH reduction in presence of 5 mM glucose. |
Why This Matters
For researchers optimizing GK activator SAR, the 4-chlorobenzyl analog provides an intermediate potency reference point, enabling systematic exploration of substituent electronic effects on allosteric activation without the confounding influence of maximal agonism.
- [1] BindingDB Entry: 4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide. EC50 = 930 nM for human glucokinase activation. View Source
- [2] Khatik, G. L., et al. (2020). Journal of Molecular Structure, 1222, 128916. Compounds 12 (EC50 = 495 nM) and 15 (EC50 = 522 nM). View Source
